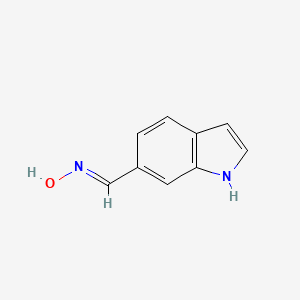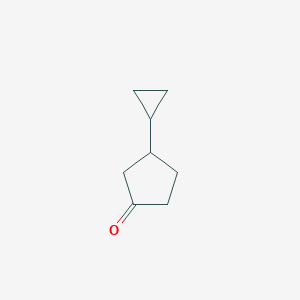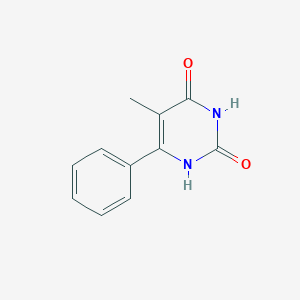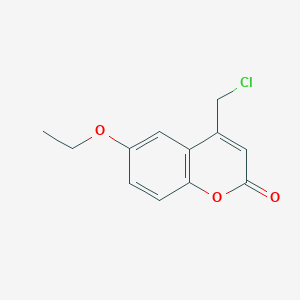
4-(chloromethyl)-6-ethoxy-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This usually involves identifying the compound’s chemical formula, molecular weight, and structure. It may also include information about the compound’s appearance and odor.
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis.Molecular Structure Analysis
This involves using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It may include details about the reaction conditions, products, and mechanisms.Physical And Chemical Properties Analysis
This involves measuring properties like the compound’s melting point, boiling point, solubility, and stability. It may also include details about the compound’s reactivity.Aplicaciones Científicas De Investigación
Synthesis Methods
4-(chloromethyl)-6-ethoxy-2H-chromen-2-one has been explored in various synthetic methods. For instance, Raju et al. (2012) detailed the Wittig homologation of 2-(chloromethyl)-2H-chromen-2-ol derivatives, providing a new synthesis method for substituted 2,3-dihydrobenzoxepine-4-carboxylates (Raju, Saidachary, & Kumar, 2012). Additionally, Boominathan et al. (2011) described an efficient, one-pot multicomponent synthesis of 4H-chromene derivatives, emphasizing the atom economical aspect of the process (Boominathan, Nagaraj, Muthusubramanian, & Krishnakumar, 2011).
Structural Characterization
The compound's structural characteristics have been a focus in several studies. Manolov, Morgenstern, and Hegetschweiler (2012) determined the crystal structure of a related compound, 3-[(2,6-dichlorophenyl)(ethoxy)methyl]-4-hydroxy-2H-chromen-2-one, providing insights into its molecular arrangement (Manolov, Morgenstern, & Hegetschweiler, 2012).
Chemical Reactions and Modifications
Various chemical reactions involving 4-(chloromethyl)-6-ethoxy-2H-chromen-2-one and its derivatives have been studied. For example, Koblik, Suzdalev, and Dorofeenko (1982) investigated the interphase-catalyzed reactions of chromenes, including those containing ethoxy substituents, with dihalocarbenes (Koblik, Suzdalev, & Dorofeenko, 1982). Furthermore, Graham and Doyle (2012) described a nickel-catalyzed cross-coupling of chromene acetals and boronic acids, illustrating the versatility of these compounds in synthetic chemistry (Graham & Doyle, 2012).
Potential Biological Applications
Though there's limited specific research on the biological applications of 4-(chloromethyl)-6-ethoxy-2H-chromen-2-one, related chromene compounds have shown potential. For instance, El Azab, Youssef, and Amin (2014) synthesized novel 2H-Chromene derivatives and assessed their biological activities, highlighting their antimicrobial potential (El Azab, Youssef, & Amin, 2014).
Safety And Hazards
This involves identifying any risks associated with handling or using the compound. It may include details about the compound’s toxicity, flammability, and environmental impact.
Direcciones Futuras
This involves discussing potential future research directions. It may include ideas for new synthesis methods, applications, or studies to further understand the compound’s properties and effects.
Propiedades
IUPAC Name |
4-(chloromethyl)-6-ethoxychromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO3/c1-2-15-9-3-4-11-10(6-9)8(7-13)5-12(14)16-11/h3-6H,2,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPQQESJVUOZBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC(=O)C=C2CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649292 |
Source


|
| Record name | 4-(Chloromethyl)-6-ethoxy-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-6-ethoxy-2H-chromen-2-one | |
CAS RN |
933916-95-1 |
Source


|
| Record name | 4-(Chloromethyl)-6-ethoxy-2H-1-benzopyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=933916-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Chloromethyl)-6-ethoxy-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

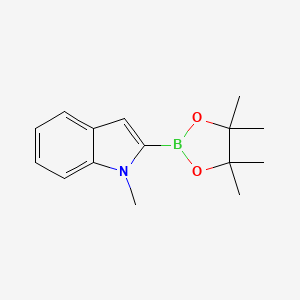
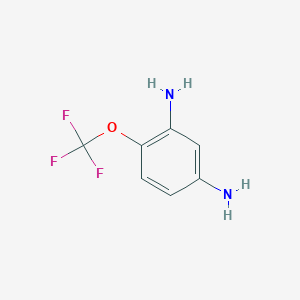
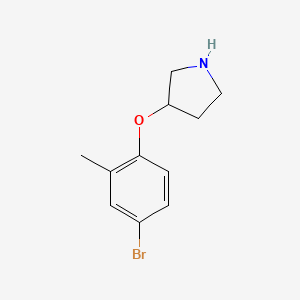

![3-[(3-Methylphenoxy)methyl]azetidine](/img/structure/B1360925.png)
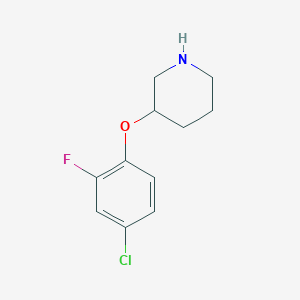

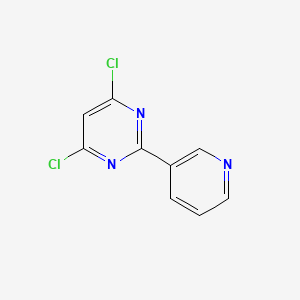
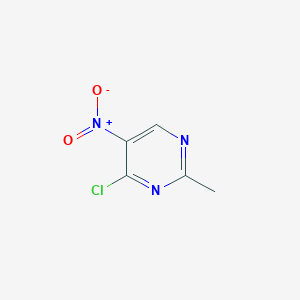
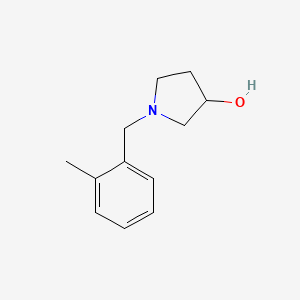
![3-chloro-5H,6H,7H-cyclopenta[c]pyridazine](/img/structure/B1360939.png)
